rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate
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Overview
Description
rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate: is a complex organic compound with a unique structure that includes a pyrido[4,3-b][1,4]oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions: rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .
Comparison with Similar Compounds
- tert-Butyl (4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate
- tert-Butyl (4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate
- tert-Butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate
Uniqueness: rel-tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate is unique due to its specific stereochemistry and the presence of the oxalate group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl (4aS,8aS)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.C2H2O4/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14;3-1(4)2(5)6/h9-10,13H,4-8H2,1-3H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUPWJLJMRKGSA-IYPAPVHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CNCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H]2[C@@H]1CNCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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